REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:12])[NH:4][N:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1Cl.[CH2:13]([O:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[CH2:21][NH2:22])[CH2:14][CH2:15][CH3:16].O1CCOCC1>O>[Cl:1][C:2]1[C:3](=[O:12])[NH:4][N:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1[NH:22][CH2:21][C:20]1[CH:23]=[CH:24][C:25]([O:26][CH3:27])=[C:18]([O:17][CH2:13][CH2:14][CH2:15][CH3:16])[CH:19]=1
|
Name
|
|
Quantity
|
7.32 g
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Type
|
reactant
|
Smiles
|
ClC=1C(NN=C(C1Cl)OCC)=O
|
Name
|
|
Quantity
|
21.95 g
|
Type
|
reactant
|
Smiles
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C(CCC)OC=1C=C(CN)C=CC1OC
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Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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O
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Type
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CUSTOM
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Details
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under stirring for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed
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Type
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DISTILLATION
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Details
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Then, most 1,4-dioxane was distilled off under reduced pressure, and dilute hydrochloric acid
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Type
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ADDITION
|
Details
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was added for acidification
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Type
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ADDITION
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Details
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Then, chloroform was added
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Type
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CUSTOM
|
Details
|
The precipitated crystals were separated by filtration
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Type
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CUSTOM
|
Details
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the chloroform layer of the filtrate was subjected to liquid separation
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Type
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WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
|
DISTILLATION
|
Details
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Then, the solvent was distilled off
|
Type
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CUSTOM
|
Details
|
to obtain a light yellow oily substance
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from n-propanol-di-i-propyl ether (1:9 v/v)
|
Type
|
CUSTOM
|
Details
|
to obtain 10.48 g of the
|
Type
|
CUSTOM
|
Details
|
of from 117° to 118° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(NN=C(C1NCC1=CC(=C(C=C1)OC)OCCCC)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |